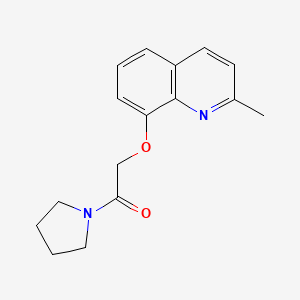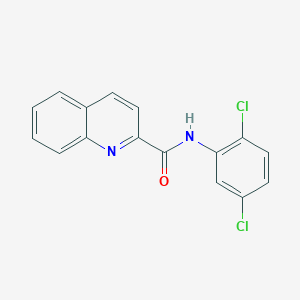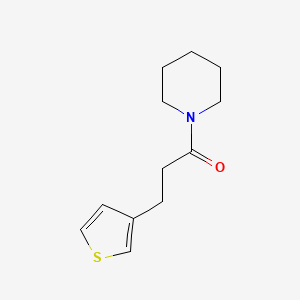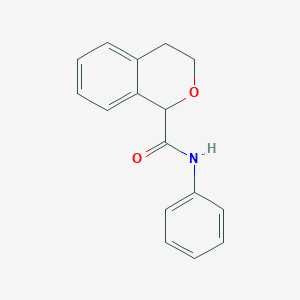
1-(4-Methylpiperazin-1-yl)-3-thiophen-3-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylpiperazin-1-yl)-3-thiophen-3-ylpropan-1-one, commonly known as MTPT, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MTPT belongs to the class of piperazine derivatives and has been studied for its therapeutic effects in various diseases, including cancer and neurological disorders. In
Mécanisme D'action
The exact mechanism of action of MTPT is not fully understood, but several studies have suggested that it may act through multiple pathways. In cancer cells, MTPT has been shown to induce apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway. In neurological research, MTPT has been found to inhibit oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway and inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
MTPT has been found to have several biochemical and physiological effects in various studies. In cancer cells, MTPT has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neurological research, MTPT has been found to inhibit oxidative stress and inflammation, improve cognitive function, and protect against neurodegeneration. MTPT has also been studied for its potential antifungal and antibacterial effects.
Avantages Et Limitations Des Expériences En Laboratoire
MTPT has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, there are also some limitations to its use in lab experiments, including its limited solubility in water and its potential to form complexes with other molecules, which can affect its biological activity.
Orientations Futures
There are several future directions for research on MTPT, including its potential use in cancer treatment, neurological disorders, and infectious diseases. Further studies are needed to fully understand the mechanism of action of MTPT and to optimize its therapeutic properties. Additionally, the development of new synthesis methods and the exploration of new derivatives of MTPT may lead to the discovery of more potent and selective compounds.
Méthodes De Synthèse
MTPT can be synthesized through a multi-step process that involves the reaction of 4-methylpiperazine with thiophene-3-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the reduced intermediate with acetic anhydride. This synthesis method has been reported in several research studies and has been found to yield high purity MTPT.
Applications De Recherche Scientifique
MTPT has been extensively studied for its potential therapeutic effects in various diseases. In cancer research, MTPT has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment. In neurological research, MTPT has been investigated for its potential neuroprotective effects and has been found to inhibit oxidative stress and inflammation in the brain. MTPT has also been studied for its potential antifungal and antibacterial properties.
Propriétés
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-thiophen-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-13-5-7-14(8-6-13)12(15)3-2-11-4-9-16-10-11/h4,9-10H,2-3,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEJZYTZQIBXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)-3-thiophen-3-ylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7500951.png)



![N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7500982.png)

![N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7500999.png)
![N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7501001.png)
![N-(3-fluoro-4-methylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501003.png)


![6-(4-fluorophenyl)-N-(2-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501021.png)